molecular formula C138H226N36O34 B12727038 Peceleganan CAS No. 850761-47-6

Peceleganan

Cat. No.: B12727038
CAS No.: 850761-47-6
M. Wt: 2933.5 g/mol
InChI Key: IUYWAZJIRQDBEJ-XECNVCPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peceleganan is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, ensuring that the peptide is produced in sufficient quantities for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

Peceleganan primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling reactions. Deprotection steps use trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .

Major Products Formed

The primary product of the synthesis is the this compound peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Properties

CAS No.

850761-47-6

Molecular Formula

C138H226N36O34

Molecular Weight

2933.5 g/mol

IUPAC Name

(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C138H226N36O34/c1-19-76(10)109(135(205)169-107(70-178)133(203)166-104(67-175)113(145)183)171-117(187)80(14)150-118(188)92(47-29-35-53-140)155-124(194)97(58-72(2)3)159-116(186)79(13)152-136(206)110(81(15)179)174-130(200)103(64-88-66-146-71-148-88)163-126(196)99(60-74(6)7)164-134(204)108(75(8)9)170-138(208)112(83(17)181)173-122(192)95(50-32-38-56-143)154-115(185)78(12)149-114(184)77(11)151-131(201)105(68-176)167-120(190)93(48-30-36-54-141)156-127(197)101(62-86-42-24-21-25-43-86)165-137(207)111(82(16)180)172-123(193)96(51-33-39-57-144)158-125(195)98(59-73(4)5)160-128(198)100(61-85-40-22-20-23-41-85)161-132(202)106(69-177)168-121(191)94(49-31-37-55-142)157-129(199)102(63-87-65-147-90-45-27-26-44-89(87)90)162-119(189)91(153-84(18)182)46-28-34-52-139/h20-27,40-45,65-66,71-83,91-112,147,175-181H,19,28-39,46-64,67-70,139-144H2,1-18H3,(H2,145,183)(H,146,148)(H,149,184)(H,150,188)(H,151,201)(H,152,206)(H,153,182)(H,154,185)(H,155,194)(H,156,197)(H,157,199)(H,158,195)(H,159,186)(H,160,198)(H,161,202)(H,162,189)(H,163,196)(H,164,204)(H,165,207)(H,166,203)(H,167,190)(H,168,191)(H,169,205)(H,170,208)(H,171,187)(H,172,193)(H,173,192)(H,174,200)/t76-,77-,78-,79-,80-,81+,82+,83+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1

InChI Key

IUYWAZJIRQDBEJ-XECNVCPKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

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